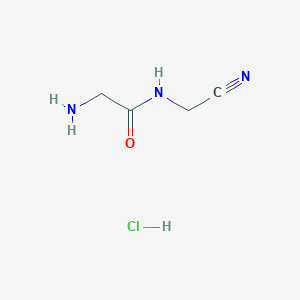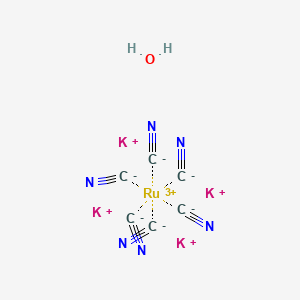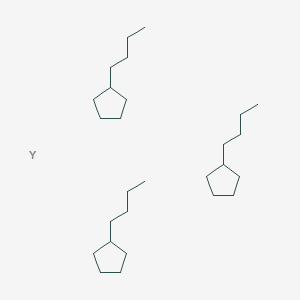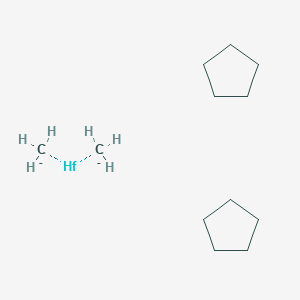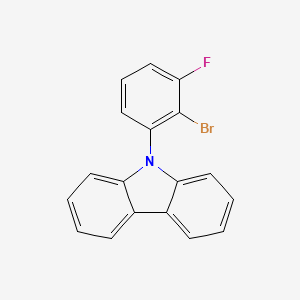![molecular formula C15H15NO3S B12504959 Benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl- CAS No. 100200-70-2](/img/structure/B12504959.png)
Benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl- typically involves the reaction of 4-methylbenzenesulfonamide with 2-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenesulfonamides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl- is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis .
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It has shown inhibitory effects on certain enzymes, making it a candidate for drug development .
Medicine
In medicine, derivatives of benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl- are being explored for their therapeutic potential. They are investigated for their ability to inhibit specific enzymes involved in disease pathways .
Industry
In the industrial sector, this compound is used in the synthesis of dyes, photochemicals, and disinfectants. Its chemical properties make it suitable for various applications in manufacturing processes .
Wirkmechanismus
The mechanism of action of benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl- involves the inhibition of specific enzymes. For example, it can inhibit carbonic anhydrase, an enzyme involved in various physiological processes. By binding to the active site of the enzyme, the compound prevents its normal function, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonamide, N-phenyl-: Similar structure but with a phenyl group instead of a methoxyphenyl group.
Benzenesulfonamide, N-(4-methoxyphenyl)-: Similar structure with a methoxy group at the para position.
Benzenesulfonamide, N-(2-methoxyphenyl)-: Similar structure with a methoxy group at the ortho position.
Uniqueness
Benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl- is unique due to the presence of both a methoxy group and a methylene bridge, which can influence its reactivity and biological activity. This combination of functional groups provides distinct properties that can be exploited in various applications .
Eigenschaften
CAS-Nummer |
100200-70-2 |
|---|---|
Molekularformel |
C15H15NO3S |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
N-[(2-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H15NO3S/c1-12-7-9-14(10-8-12)20(17,18)16-11-13-5-3-4-6-15(13)19-2/h3-11H,1-2H3 |
InChI-Schlüssel |
RGUIVBCTCKGIFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


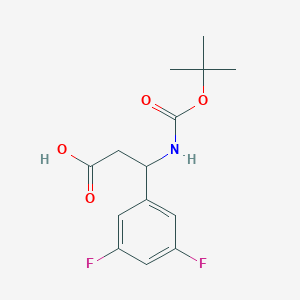
![1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}isoquinoline](/img/structure/B12504889.png)
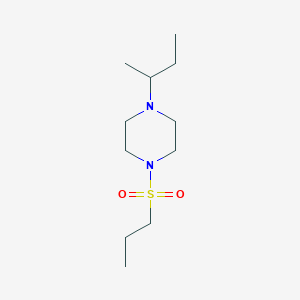
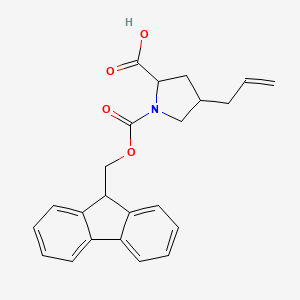
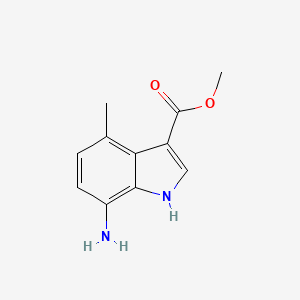
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12504914.png)
![4,7-Dichloro-3-[(4-methylphenyl)sulfonyl]quinoline](/img/structure/B12504920.png)
![1-{2-[(3-Acetylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12504921.png)
